molecular formula C7H6N4 B1583905 1-Phenyl-1H-tetrazole CAS No. 5378-52-9

1-Phenyl-1H-tetrazole

Cat. No.: B1583905
CAS No.: 5378-52-9
M. Wt: 146.15 g/mol
InChI Key: IYPXPGSELZFFMI-UHFFFAOYSA-N
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Description

1-Phenyl-1H-tetrazole is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₆N₄ and a molecular weight of 146.15 g/mol . Its structure consists of a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 1-position with a phenyl group. This compound serves as a critical scaffold in medicinal chemistry and organic synthesis due to its stability, synthetic versatility, and ability to participate in hydrogen bonding and dipole interactions . Key physical properties include a monoisotopic mass of 146.059246 g/mol and a CAS registry number of 5378-52-9 .

Preparation Methods

Classical Method: Cycloaddition of Phenyl Nitriles with Sodium Azide

One of the most common traditional routes to 1-Phenyl-1H-tetrazole involves the [3+2] cycloaddition reaction of phenyl nitriles with sodium azide in the presence of a suitable catalyst or under acidic conditions.

  • Reaction conditions: Typically, the nitrile is reacted with sodium azide and a catalyst or activating agent such as triethyl orthoformate in a polar solvent like glacial acetic acid or formic acid.
  • Temperature and time: Reactions are generally conducted at elevated temperatures around 80–120°C for 3–8 hours.
  • Catalysts: Triethyl orthoformate is commonly used to facilitate the reaction, sometimes along with acid catalysts.
  • Work-up: After completion, the reaction mixture is quenched with ice water, and the product precipitates out, which can be filtered and purified.

Example from literature:

  • 4-Aminobenzamide was converted to its tetrazole derivative by reacting with sodium azide and triethyl orthoformate in glacial acetic acid at 80°C for 5–6 hours, yielding high purity products confirmed by spectral methods.
Parameter Typical Values
Solvent Glacial acetic acid or formic acid
Temperature 80–120 °C
Reaction time 3–8 hours
Reagents ratio Sodium azide (1 equiv), triethyl orthoformate (~1.2 equiv)
Yield Generally high (>80%)

This method is straightforward and efficient but requires careful handling of sodium azide due to its toxicity and potential explosiveness.

Solvent-Free Catalytic Method Using Silver-Supported Sodium Borosilicate Glass (ASBN Catalyst)

A more recent advancement is the development of solvent-free methods using heterogeneous catalysts, which improve environmental friendliness and simplify purification.

  • Catalyst: Silver supported on sodium borosilicate glass (ASBN) has been shown to catalyze the cycloaddition efficiently.
  • Reaction conditions: The reaction is performed by mixing aniline derivatives, sodium azide, and triethyl orthoformate with the ASBN catalyst at 90–120°C without solvent.
  • Reaction time: Typically 3–8 hours depending on catalyst loading and temperature.
  • Yields: High isolated yields up to 94% have been reported.

Data from a study on 1-(4-chlorophenyl)-1H-tetrazole synthesis:

Entry Catalyst (g) Temperature (°C) Time (h) Yield (%)
1 None 120 3 0
2 Sodium borosilicate 0.03 120 8 77
3 Sodium borosilicate 0.05 120 8 82
4 Ag/sodium borosilicate 0.03 90 5 60
5 Ag/sodium borosilicate 0.03 120 3 85
6 Ag/sodium borosilicate 0.05 120 3 94
7 Ag/sodium borosilicate 0.05 100 3 77
8 Ag/sodium borosilicate 0.07 120 3 94

This method avoids the use of solvents and toxic hydrazoic acid, reduces reaction times, and simplifies purification without the need for column chromatography.

Alternative Methods and Notes on By-Products

  • Some older methods involve the use of hydrazoic acid (HN3), which is highly toxic and explosive, making them less favorable.
  • Formation of impurities and by-products has been reported in longer reaction times or with homogeneous catalysts such as FeCl3.
  • The solvent-free ASBN catalyst method minimizes these issues and provides cleaner products.

Summary Table of Preparation Methods

Method Reagents & Catalysts Conditions Yield (%) Advantages Disadvantages
Classical cycloaddition with triethyl orthoformate Sodium azide, triethyl orthoformate, acetic acid 80–120°C, 3–8 h >80 Simple, well-established Uses toxic sodium azide, solvent
Solvent-free ASBN catalyst method Sodium azide, triethyl orthoformate, Ag/Na borosilicate 90–120°C, 3–5 h, no solvent Up to 94 Green, high yield, easy purification Requires catalyst preparation
Hydrazoic acid method (older) Hydrazoic acid, nitriles Varied Moderate Direct route Highly toxic and explosive reagent

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted tetrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-Phenyl-1H-tetrazole derivatives have shown promising antimicrobial properties. For instance, studies have reported that certain derivatives exhibit minimal inhibitory concentration (MIC) values ranging from 23.40 to 46.87 μg/L against various pathogens, including resistant Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance antibacterial efficacy.

Anticancer Properties
Research has also highlighted the potential of this compound derivatives as anticancer agents. Complexes formed with metals like copper have demonstrated DNA cleavage activity, suggesting a mechanism through which these compounds can exert cytotoxic effects on cancer cells .

Anti-inflammatory and Analgesic Effects
Certain tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For example, compounds derived from this compound were found to exhibit significant anti-inflammatory effects in animal models, comparable to standard drugs like diclofenac .

Catalysis

Metal Complexes
The coordination chemistry of this compound has led to the development of various metal complexes that serve as catalysts in organic reactions. For example, palladium complexes formed with this ligand have shown effectiveness in catalyzing cross-coupling reactions . The ability of these complexes to stabilize different oxidation states of metals enhances their catalytic efficiency.

Material Science

Corrosion Inhibition
Studies have explored the use of this compound as a corrosion inhibitor for metals such as copper. Nanocomposite films containing this compound have been developed, demonstrating excellent adhesion and protective properties against corrosive environments .

Photochemical Applications
In photochemistry, the unique properties of tetrazoles allow them to be used in light-sensitive materials. Research on matrix-isolated tetrazole derivatives has revealed their potential in photochemical applications due to their ability to undergo unimolecular decomposition upon UV irradiation .

Summary Table of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntimicrobial agentsMIC values: 23.40 - 46.87 μg/L against resistant strains
Anticancer agentsDNA cleavage activity observed with metal complexes
Anti-inflammatory & analgesicComparable efficacy to standard drugs
CatalysisMetal complexes for organic reactionsEffective in cross-coupling reactions
Material ScienceCorrosion inhibitionExcellent adhesion and protection for copper surfaces
Photochemical applicationsUV-induced decomposition leading to useful byproducts

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of substituted tetrazole derivatives were synthesized and screened for their antibacterial activity against clinically relevant strains. The study concluded that specific substitutions on the phenyl ring significantly enhanced the antibacterial potency, making these compounds potential candidates for new antibiotic therapies.

Case Study 2: Catalytic Applications
Research involving palladium(II) complexes with this compound demonstrated effective catalytic activity in Suzuki coupling reactions. Molecular docking studies suggested optimal binding interactions between the catalyst and substrates, providing insights into the reaction mechanisms.

Case Study 3: Corrosion Inhibition Mechanism
The effectiveness of a nanocomposite film containing this compound was evaluated on copper surfaces exposed to corrosive environments. Results indicated a significant reduction in corrosion rates, attributed to the formation of a protective barrier by the tetrazole-based film.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to mimic the behavior of carboxylic acids in biological systems. This property is particularly useful in drug design, where this compound derivatives can be used to modulate the activity of enzymes and receptors. The compound’s ability to form stable complexes with metals also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Substitution Variations

Mono-Substituted Tetrazoles

  • 1,5H-Disubstituted Tetrazoles : Derivatives like 1-(4’-substituted phenyl)-5-methyl-1H-tetrazole (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) exhibit enhanced stability and altered pharmacological profiles compared to 1-phenyl-1H-tetrazole. For example, halogenated derivatives (Cl, Br, I) show melting points ranging from 112–165°C , with yields of 65–85% under optimized conditions .
  • 2,5H-Disubstituted Tetrazoles : These derivatives, such as 5-azido-1H-tetrazole , prioritize different electronic distributions due to substitution at the 2-position, leading to increased sensitivity and explosive properties, unlike the more stable this compound .

Functional Group Modifications

  • 5-Thiol Derivatives : Substitution at the 5-position with a thiol group (e.g., This compound-5-thiol ) enables alkylation and cyclization reactions, enhancing antibacterial activity. Derivatives like A2 and A13 show 95% inhibition against E. coli and Staphylococcus aureus .
  • Sulfone Derivatives : Fluorinated sulfone derivatives (e.g., 5-[(1-fluoropropyl)sulfonyl]-1-phenyl-1H-tetrazole ) demonstrate synthetic utility in fluoroalkylidene synthesis, achieving 71% yields in cross-coupling reactions .

Biological Activity

1-Phenyl-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, including condensation reactions involving aromatic aldehydes and sodium azide. The compound exhibits a tetrazole ring structure, which contributes to its biological activity. Recent studies have explored the synthesis of various derivatives to enhance its efficacy against different biological targets.

Anticancer Activity

Recent research has demonstrated the potential of this compound derivatives as anticancer agents. A notable study investigated the cytotoxic effects of synthesized tetrazoles against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as follows:

CompoundCell LineIC50 (µg/mL)
4cA43144.77
4cHCT116201.45
4cBJ-1 (Normal)92.05

These findings suggest that compound 4c could serve as a promising candidate for further development as an anticancer drug, particularly against epidermoid carcinoma .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. A recent investigation focused on the minimal inhibitory concentration (MIC) values of several tetrazole derivatives against Gram-positive and Gram-negative bacteria, revealing potent activity:

CompoundMIC (µg/mL)Target Bacteria
10.8Staphylococcus aureus
22.0Escherichia coli
33.2Klebsiella pneumoniae

These compounds displayed MIC values comparable to or lower than that of the standard antibiotic Ciprofloxacin, indicating their potential as novel antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. The results demonstrated that derivative 4c exhibited significant antioxidant activity across various concentrations:

Concentration (mg/mL)DPPH Scavenging Activity (%)
5071.7
10072.5
300Similar results

The compound showed consistent radical scavenging activity, suggesting its utility in mitigating oxidative stress .

Case Study: Antitumor Effects

In a controlled experiment, the antitumor effects of derivative 4c were assessed against both cancerous and normal cell lines. The study revealed that while 4c was effective against A431 cells, it had a higher IC50 against normal fibroblast cells compared to cancer cells, indicating selective toxicity which is desirable in anticancer drug development .

Case Study: Antimicrobial Efficacy

Another study highlighted the efficacy of tetrazole derivatives against clinical strains of Staphylococcus aureus. The compounds not only inhibited bacterial growth but also showed potential in disrupting biofilm formation, which is crucial for treating persistent infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Phenyl-1H-tetrazole and its derivatives?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions between phenyl isothiocyanate and sodium azide under aqueous conditions. Alkylation or arylations at the tetrazole ring can be achieved using alkyl/aryl halides in polar solvents like DMF, often catalyzed by bases (e.g., K₂CO₃). For example, this compound-5-thiol derivatives are synthesized via nucleophilic substitution with phenacyl bromides or chloroacetone . Microwave-assisted synthesis and metal-free protocols are emerging to improve yield and reduce reaction time .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. IR identifies N-H and C-N stretching vibrations (~3100 cm⁻¹ and ~1600 cm⁻¹, respectively). Mass spectrometry (HRMS) verifies molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software refines bond lengths and angles. WinGX and Olex2 assist in data processing . For example, SXRD revealed planar geometry in this compound derivatives with dihedral angles <5° between tetrazole and phenyl rings .

Q. How can researchers assess the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
  • Thermal Analysis : Melting point consistency (±2°C deviation) indicates purity.
  • Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry . Discrepancies >0.3% suggest impurities .

Advanced Research Questions

Q. What strategies optimize regioselectivity in alkylation/arylation of this compound?

  • Methodological Answer :

  • Solvent Effects : Use aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.
  • Steric Control : Bulky substituents on electrophiles favor N2-alkylation over N1. For example, fluorinated sulfones under heterogeneous conditions achieve >90% yield in fluoroalkylidenes .

Q. How do structural modifications at the tetrazole ring influence biological activity (e.g., COX inhibition)?

  • Methodological Answer :

  • Substituent Effects : 1-Methyl-1H-tetrazole derivatives show COX-1 selectivity (e.g., 40.88% inhibition), while this compound derivatives shift selectivity to COX-2 (e.g., 42.38% inhibition). The aryl group’s bulkiness alters enzyme active-site interactions .
  • Bioisosterism : Replacing carboxylic acid with tetrazole enhances metabolic stability while maintaining pharmacophore geometry .

Q. What methodologies resolve crystallographic data contradictions for this compound derivatives?

  • Methodological Answer :

  • Validation Tools : Use PLATON to check for missed symmetry or twinning. SHELXL’s RIGU restraints refine disordered moieties .
  • Data Reproducibility : Cross-validate with powder XRD or DFT-optimized structures. For example, Hirshfeld surface analysis resolved packing discrepancies in 1-Benzyl-1H-tetrazole polymorphs .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model cycloaddition barriers.
  • Molecular Docking : AutoDock Vina screens binding affinities for COX-2 inhibition, correlating with experimental IC₅₀ values .

Q. What analytical approaches address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubMed/Scopus using PRISMA guidelines. Adjust for variables like cell line (e.g., E. coli vs. S. aureus) or assay type (MIC vs. zone-of-inhibition) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients, identifying outliers .

Properties

IUPAC Name

1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPXPGSELZFFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046765
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-52-9
Record name 1H-Tetrazole, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-TETRAZOLE, 1-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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